aluminium copper dioxide
Description
Contextual Significance of Delafossite (B1172669) Oxides and Related Transition Metal Oxides
Transition metal oxides (TMOs) represent a significant and dynamic area of materials science, exhibiting a vast range of electronic and magnetic phenomena, including superconductivity, multiferroicity, and resistive switching. nih.govfrontiersin.orgmdpi.com This functional diversity makes them critical components in modern technologies, from information storage to energy applications. mdpi.com Within this broad class of materials, delafossite oxides, which have the general formula ABO₂, have emerged as a particularly intriguing subgroup. nih.govresearchgate.net The mineral delafossite, specifically copper iron oxide (CuFeO₂), was first identified in 1873 by French mineralogist Gabriel Delafosse. nih.govle-comptoir-geologique.com
The structure of delafossite compounds is characterized by distinct layers of linearly coordinated A-site cations (such as Cu⁺, Ag⁺, Pd⁺, or Pt⁺) and layers of edge-sharing BO₆ octahedra, where the B-site is a trivalent cation like Al³⁺, Ga³⁺, or Fe³⁺. researchgate.netaip.org This layered, superlattice-like structure inherently leads to significant anisotropy in the material's physical properties, such as electrical conductivity and optical response. nih.govaip.org
A key driver of research into delafossites is their potential as p-type transparent conducting oxides (TCOs). nih.govescholarship.org The field of transparent electronics has long been dominated by n-type TCOs, such as indium tin oxide (ITO) and zinc oxide (ZnO). escholarship.org The scarcity of efficient and stable p-type counterparts has been a major bottleneck in the development of fully transparent electronic devices, such as p-n junctions, which are fundamental for creating transparent transistors and light-emitting diodes. escholarship.orgnih.gov Copper-based delafossites, particularly aluminium copper dioxide (CuAlO₂), were among the first materials identified to exhibit both p-type conductivity and optical transparency, sparking widespread investigation into their properties. frontiersin.orgnih.govescholarship.org
Beyond transparent electronics, the unique crystal structure of delafossites, with transition metal ions arranged on a two-dimensional triangular lattice, provides a fertile ground for studying complex physical phenomena like geometric magnetic frustration. nih.gov Furthermore, some metallic delafossites, such as palladium cobalt oxide (PdCoO₂) and platinum cobalt oxide (PtCoO₂), are notable for their exceptionally high electrical conductivity, in some cases exceeding that of elemental metals like copper and silver at room temperature. nih.govcore.ac.uk The diverse functionalities of TMOs and the unique anisotropic properties of the delafossite family position them as materials of high importance for advancing next-generation electronic and spintronic devices. nih.govfrontiersin.org
Historical Development and Evolution of Cu-Al-O System Investigations
The scientific investigation of the copper-aluminium-oxygen (Cu-Al-O) system predates the intense focus on its transparent electronics applications, with early studies rooted in ceramics and metallurgy. researchgate.netresearchgate.net These initial investigations focused on understanding the high-temperature phase equilibria and the formation of stable compounds within the system, such as copper aluminate spinel (CuAl₂O₄) and the delafossite CuAlO₂. researchgate.netrsc.org
A paradigm shift in the perception of this system occurred in 1997 when a research group led by Hideo Hosono and Hiroshi Kawazoe reported the successful fabrication of a transparent thin film of CuAlO₂ that exhibited p-type electrical conductivity. frontiersin.orgarxiv.org This discovery was a seminal moment, identifying CuAlO₂ as a viable candidate for the long-sought-after p-type TCO and igniting a global research effort. nih.gov
Subsequent research has largely concentrated on refining synthesis methodologies to produce high-purity, crystalline CuAlO₂. Early solid-state reaction methods often required very high annealing temperatures (1100°C or higher) and prolonged durations, sometimes extending to several days. researchgate.netrsc.org This has driven the evolution of a wide array of synthesis techniques, each with specific advantages and challenges. These methods include:
Sol-gel processes acs.orgscientific.net
Hydrothermal synthesis researchgate.netnih.gov
Pulsed laser deposition (PLD) researchgate.net
Sputtering researchgate.netutwente.nl
Spray pyrolysis researchgate.net
In parallel with synthesis advancements, investigations have expanded to intentionally modify the properties of CuAlO₂ through doping. By substituting a small fraction of the aluminium atoms with other elements like magnesium (Mg), iron (Fe), or nickel (Ni), researchers have been able to tune the material's electrical and optical characteristics. acs.orgworldscientific.comacs.org This has been a crucial step in the ongoing effort to enhance its p-type conductivity to levels comparable with n-type TCOs. The historical trajectory of CuAlO₂ research shows a clear evolution from fundamental phase studies to sophisticated materials engineering aimed at practical device applications.
Identification of Current Research Gaps and Future Directions for this compound (CuAlO₂)
Despite significant progress, several challenges and knowledge gaps remain in the field of CuAlO₂ research, which in turn define the future directions of investigation.
Current Research Gaps:
Sub-optimal Conductivity: The primary obstacle for the widespread application of CuAlO₂ in transparent electronics is that its p-type conductivity remains significantly lower than that of high-performance n-type TCOs. escholarship.org This disparity limits the efficiency of devices based on transparent p-n junctions.
Synthesis and Scalability: Achieving large-area, single-phase, and highly crystalline CuAlO₂ thin films via cost-effective and low-temperature methods is still a considerable challenge. researchgate.net Many synthesis routes require high-temperature post-processing, which is incompatible with certain substrates like flexible plastics, or they may result in the formation of impurity phases such as CuO or CuAl₂O₄. researchgate.netrsc.org
Inconsistent Band Gap Data: The scientific literature contains a notable range of reported values for the band gap of CuAlO₂, with discrepancies regarding both its magnitude (from ~2.2 eV to 3.7 eV) and its nature (direct versus indirect). escholarship.orgarxiv.orgmdpi.comresearchgate.net This ambiguity complicates device design and the fundamental understanding of its electronic structure.
Incomplete Understanding of Doping: While doping has shown promise for enhancing conductivity, a comprehensive model that fully explains how different dopants influence the electronic band structure, defect chemistry, and charge transport mechanisms is still under development. acs.org
Future Research Directions:
Advanced Synthesis Routes: A key focus will be the development of innovative synthesis techniques that allow for the growth of high-quality CuAlO₂ films at lower temperatures, enabling compatibility with a wider range of substrates and potentially reducing manufacturing costs. nih.govutwente.nl
Strategic Doping and Defect Engineering: Future work will explore more complex doping strategies, such as co-doping with multiple elements, to synergistically improve hole concentration and mobility while maintaining high optical transparency.
Heterostructure and Interface Engineering: The integration of CuAlO₂ into multilayered heterostructures is a promising avenue for creating novel functionalities. core.ac.uk Research into controlling the interfaces between CuAlO₂ and other materials is critical for optimizing charge injection and transport in devices.
Harnessing Optical Anisotropy: Recent findings have revealed that CuAlO₂ possesses colossal optical anisotropy. arxiv.orgarxiv.org Future research is expected to explore how this unique property can be exploited for advanced photonic applications, such as polarization-sensitive detectors and other light-manipulating components.
Energy Applications: The demonstrated chemical stability of CuAlO₂ in aqueous environments makes it a strong candidate for photoelectrochemical (PEC) applications. mdpi.com Further investigation into its use as a photocathode for solar-driven water splitting to produce hydrogen is a significant area of future research. nih.govmdpi.com
Computational Materials Science: Advanced first-principles calculations and theoretical modeling will be indispensable for resolving the existing controversies surrounding the band structure of CuAlO₂ and for providing predictive insights to guide the experimental design of next-generation materials with enhanced properties. escholarship.orgsci-hub.se
Detailed Research Findings
The unique properties of this compound stem from its specific crystal structure and electronic configuration.
Crystal and Electronic Structure
CuAlO₂ crystallizes in the delafossite structure, which can exist in two main polytypes: a rhombohedral (3R) phase and a hexagonal (2H) phase. nih.gov The more commonly studied 3R phase belongs to the R-3m space group. escholarship.org Its structure is composed of alternating layers: a layer of monovalent Cu⁺ ions linearly coordinated with two oxygen atoms (forming O-Cu-O dumbbells) and a layer of edge-sharing AlO₆ octahedra. aip.orgescholarship.orgresearchgate.net This layered arrangement is the origin of the material's highly anisotropic properties.
The electronic structure near the valence band maximum is dominated by hybridized Cu 3d and O 2p orbitals. researchgate.net This hybridization is crucial for its p-type conductivity, as it allows for the formation of mobile holes. In contrast to many other oxides, the conduction band minimum is primarily composed of Al 3s and 3p states.
Interactive Table 1: Crystallographic and Electronic Properties of CuAlO₂
| Property | Value / Description | Reference(s) |
| Crystal System | Rhombohedral (3R) | nih.gov |
| Space Group | R-3m | escholarship.org |
| Lattice Parameters (3R) | a = 2.858 Å, c = 16.96 Å | escholarship.org |
| Cu-O Bond Length | ~1.88 Å | materialsproject.org |
| Al-O Bond Length | ~1.93 Å | materialsproject.org |
| Valence Band | Dominated by hybridized Cu 3d and O 2p orbitals | researchgate.net |
| Conductivity Type | p-type semiconductor | frontiersin.orgescholarship.org |
Optical and Electrical Properties
As a transparent conductor, the interplay between CuAlO₂'s optical transparency and its electrical conductivity is of primary interest. It generally exhibits high transparency in the visible spectrum. researchgate.netnih.gov However, its band gap is a subject of ongoing discussion. Experimental measurements have reported both direct and indirect band gaps, with values ranging significantly depending on the synthesis method and measurement technique. For instance, direct band gaps have been reported from 3.01 eV to 3.71 eV, while indirect gaps have been measured around 1.87 eV to 2.99 eV. arxiv.orgmdpi.comresearchgate.net
Recent research has highlighted the colossal optical anisotropy in single-crystal CuAlO₂. arxiv.orgarxiv.org This means that the material's interaction with light, specifically its refractive index and absorption, is dramatically different depending on the polarization of the light relative to the crystal's axes. This property is exceptionally rare in wide-bandgap materials transparent to visible light. arxiv.org
The electrical conductivity of undoped CuAlO₂ at room temperature is modest for a TCO, typically in the range of 1 S/cm. escholarship.org The positive Seebeck coefficient confirms that holes are the majority charge carriers. escholarship.org The conductivity is highly anisotropic, being significantly higher along the planes containing the copper ions than perpendicular to them. nih.gov Doping, for example with magnesium, has been shown to increase the hole concentration and improve the room temperature conductivity. acs.org
Interactive Table 2: Selected Optical and Electrical Data for CuAlO₂
| Parameter | Reported Value(s) | Synthesis/Measurement Condition | Reference(s) |
| Direct Band Gap | 3.71 eV | Single Crystal | arxiv.org |
| Direct Band Gap | 3.4 eV | Nanocrystalline (Mechanochemical) | nih.gov |
| Indirect Band Gap | 2.99 eV | Single Crystal (Room Temp.) | researchgate.net |
| Indirect Band Gap | 1.87 eV | Thin Film Powder | mdpi.com |
| Room Temp. Conductivity (σ) | ~1 S cm⁻¹ | Undoped | escholarship.org |
| Conductivity (σ) | 1.10 x 10⁻² S cm⁻¹ | Fe-doped (15% Fe) | worldscientific.com |
| Conductivity (σ) | 8.0 x 10⁻² S/cm | Mg-doped Thin Film | acs.org |
| Hole Mobility (μ) | ~10 cm²V⁻¹s⁻¹ | Undoped | escholarship.org |
| Optical Transparency | 60% - 85% | Submicrometer Particulate (Visible Range) | researchgate.netnih.gov |
| Maximum Birefringence ( | Δn | ) | 3.67 |
Properties
CAS No. |
12250-93-0 |
|---|---|
Molecular Formula |
AlCuO2 |
Molecular Weight |
122.53 g/mol |
IUPAC Name |
aluminum;copper(1+);oxygen(2-) |
InChI |
InChI=1S/Al.Cu.2O/q+3;+1;2*-2 |
InChI Key |
ZGNMHLIUGNCQDY-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[Al+3].[Cu+] |
Synonyms |
aluminium copper dioxide |
Origin of Product |
United States |
Advanced Structural Characterization and Microstructural Analysis of Cualo2 Systems
Crystallographic Investigations
Crystallographic studies are fundamental to identifying the phase, assessing the quality of the crystal lattice, and understanding the orientation of grains within CuAlO2 materials.
X-ray diffraction (XRD) is a primary technique for the structural characterization of CuAlO2. It is instrumental in identifying the crystalline phases, evaluating the degree of crystallinity, and determining the lattice parameters. CuAlO2 is known to exist in two primary polymorphous forms: the rhombohedral (3R) and hexagonal (2H) structures. nih.gov
Phase Identification: XRD patterns of synthesized CuAlO2 materials are compared with standard diffraction patterns from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the presence of the desired delafossite (B1172669) phase. For instance, the gray color of CuAlO2 powder calcined at 1100°C for 16 hours is characteristic of the pure delafossite phase, which is confirmed by its XRD pattern matching JCPDS Card No. 075-2356. researchgate.net In thin films, XRD patterns can show preferred orientations, such as c-axis orientation indicated by the presence of (003), (006), and (009) peaks. matec-conferences.org The presence of impurity phases like CuO and CuAl2O4 can also be detected, which often appear at different synthesis or annealing temperatures. nih.govmatec-conferences.orgresearchgate.net
Crystallinity Assessment: The sharpness and intensity of the diffraction peaks in an XRD pattern are indicative of the material's crystallinity. Sharper peaks suggest a higher degree of crystallinity and larger crystallite size. niscpr.res.in The annealing temperature significantly influences the crystallinity of CuAlO2 thin films. For films prepared by a sol-gel method, the XRD peak intensity increases with annealing temperature, reaching a maximum at 850°C, after which it decreases with the appearance of CuO impurities before increasing again up to 1000°C. matec-conferences.org This indicates an optimal temperature range for achieving high-quality crystalline CuAlO2. matec-conferences.org
Lattice Parameters: The precise positions of the diffraction peaks allow for the calculation of the lattice parameters of the CuAlO2 unit cell. For single-crystal CuAlO2, single-crystal X-ray diffraction can provide highly accurate lattice parameters. For the 3R polytype, hexagonal unit cell dimensions have been reported as a = b = 2.857(2) Å and c = 16.959(7) Å. oregonstate.edu Powder XRD and Rietveld refinement on ground single crystals have yielded similar values of a = b = 2.861(7) Å and c = 16.974(4) Å. arxiv.org These experimental values are in good agreement with established data.
| CuAlO2 Phase | a-axis (Å) | c-axis (Å) | Crystal System | Space Group | Reference |
| 3R | 2.857(2) | 16.959(7) | Hexagonal | R-3m | oregonstate.edu |
| 3R | 2.861(7) | 16.974(4) | Rhombohedral | R-3m | arxiv.org |
| 3R | 2.8565 | 16.9410 | Rhombohedral | R-3m | nih.gov |
| 2H | 2.863 | 11.314 | Hexagonal | P63/mmc | nih.gov |
| 3R | 2.858 | 16.96 | Rhombohedral | R-3m | escholarship.org |
The broadening of XRD peaks is influenced by both the crystallite size and the presence of lattice strain. The modified Scherrer and Williamson-Hall (W-H) methods are commonly used to decouple these two effects. The Scherrer equation relates the crystallite size to the broadening of a single diffraction peak, while the W-H method considers the peak broadening as a function of the diffraction angle (2θ) for multiple peaks, allowing for the simultaneous determination of crystallite size and microstrain.
The W-H plot is a graphical method where βcos(θ) is plotted against 4sin(θ) (where β is the full width at half maximum of the diffraction peak). The slope of the line gives the microstrain, and the y-intercept provides the crystallite size. youtube.com This method is considered more accurate than the Scherrer formula as it accounts for strain-induced broadening. youtube.comyoutube.com
Research on nanocrystalline CuAlO2 synthesized by a sol-gel method determined an apparent crystallite size of 57 ± 8 nm from a Williamson-Hall plot. researchgate.net In another study on Mg-doped CuAlO2, the crystallite size and microstrain of the products were approximated using both the Williamson-Hall and size-strain plot methods. researchgate.net For CuAlO2 platelets, Williamson-Hall analysis of XRD data yielded a strain of 9 × 10⁻⁵. acs.org
| Method | Parameter | Value | Sample Condition | Reference |
| Williamson-Hall | Crystallite Size | 57 ± 8 nm | Nanocrystalline powder (sol-gel) | researchgate.net |
| Williamson-Hall | Microstrain | 9 × 10⁻⁵ | Platelets | acs.org |
| Williamson-Hall | Crystallite Size | 1-3 nm | Thin films (annealed 350-700°C) | researchgate.net |
| Size-Strain Plot | Crystallite Size | 87.75 Å | Superconductor | mrs-k.or.kr |
| Size-Strain Plot | Lattice Strain | 0.006325 | Superconductor | mrs-k.or.kr |
Electron Backscatter Diffraction (EBSD) is a powerful technique for characterizing the crystallographic orientation of grains in a polycrystalline material at the microscopic level. nist.gov When an electron beam interacts with a tilted crystalline sample in a scanning electron microscope, it produces Kikuchi patterns that are characteristic of the crystal structure and orientation at that point. By scanning the beam across the sample, an orientation map can be generated.
EBSD is particularly useful for studying reaction zones and identifying different phases and their orientations. In the context of CuAlO2, EBSD can be used to analyze the microstructure of solid-state reaction zones between copper oxide and aluminum oxide. researchgate.netresearchgate.net An Image Quality (IQ) map, derived from the sharpness of the EBSD patterns, can reveal various microstructural features, including grain boundaries, strain, and different phases. researchgate.netresearchgate.net For example, an IQ map of a reaction zone between copper oxide and aluminum oxide can distinguish between phases like CuO and CuAl2O4. researchgate.net
The technique can also be used to identify crystalline imperfections. At grain boundaries and defect-rich areas, the quality of the EBSD pattern degrades, leading to lower IQ values and appearing as darker regions in the map. researchgate.net This allows for the visualization of grain boundaries and areas of lattice distortion. In laser-induced crystallization of copper oxide thin films, EBSD has been employed to map crystal orientations and identify grain boundaries, distinguishing between polycrystalline and single-crystal regions. nih.gov
Morphological and Topographical Studies
The performance of CuAlO2 in electronic and optoelectronic devices is significantly influenced by its surface morphology, particle size and shape, and topographical features. Scanning electron microscopy techniques are indispensable for visualizing these characteristics.
Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of a material's surface. azooptics.com It provides valuable information on surface morphology, particle size and shape, and the degree of particle agglomeration.
In the study of CuAlO2, SEM imaging has revealed a variety of microstructures depending on the synthesis method and conditions. For CuAlO2 thin films prepared by a sol-gel method, SEM observations showed that at an annealing temperature of 850°C, the films consist of a mixture of amorphous and microcrystalline CuAlO2 fractions. matec-conferences.org At higher temperatures (900°C), a larger-scaled crystalline surface texture was observed. matec-conferences.org SEM has also been used to examine morphology transformation in Mg-doped CuAlO2, showing changes in surface roughness that depend on the phase composition. researchgate.net
SEM is also effective in identifying particle agglomeration and unique structural formations. For instance, SEM images of CuAlO2 films deposited at different substrate temperatures show variations in grain size and packing. researchgate.net Furthermore, SEM has been instrumental in characterizing fibrous structures and nanowires of CuAlO2. researchgate.netresearchgate.net Images of electrospun CuAlO2:Y³⁺ fibers show their diameter and surface morphology. researchgate.net
Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that uses a field-emission gun as the electron source, providing significantly higher resolution and greater depth of field than conventional SEM. This makes FESEM ideal for imaging nanoscale features on the surface of materials.
FESEM has been employed to study the detailed morphology of CuAlO2 and related materials at very high magnifications. For example, in the analysis of CuAlS2 thin films, FESEM images revealed homogenous and uniform spherical nanoparticles with average grain sizes ranging from 64 to 79 nm. chalcogen.ro FESEM analysis of CuO and Al2O3 nanoparticles, used in nanocomposite phase change materials, was utilized to examine their morphology, revealing the crystalline structure of the nanoparticles. researchgate.net The high-resolution capabilities of FESEM are crucial for understanding the distribution and size of nanoparticles in thin films and composites, which directly impacts their properties. chalcogen.roresearchgate.net
Transmission Electron Microscopy (TEM) for Nanostructure, Particle Size Distribution, and Intermetallic Compound Formation
Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanostructural features of CuAlO₂. utexas.edu It provides high-resolution imaging that reveals critical information about the material's morphology, crystallinity, and particle dimensions. youtube.com
Nanostructure: TEM analysis of CuAlO₂ thin films and nanoparticles confirms their crystalline nature. High-resolution TEM (HR-TEM) images display distinct lattice fringes, which correspond to the crystallographic planes of the delafossite crystal structure. nsf.gov For instance, studies on mesoporous CuAlO₂ synthesized via nanocasting methods have shown a well-preserved structure with pore sizes around 10 nm. nacatsoc.org TEM can also identify structural defects, grain boundaries, and the orientation of crystalline domains, which are crucial for understanding the material's electronic properties. youtube.com
Particle Size Distribution: TEM is highly effective for determining the size distribution of CuAlO₂ nanoparticles. scispace.comresearchgate.net By analyzing multiple TEM images and measuring a statistically significant number of particles, a histogram of particle size distribution can be generated. researchgate.netyoutube.com This analysis is vital as the optoelectronic properties of CuAlO₂ can be size-dependent. While TEM provides direct visualization of individual particles, it is important to note that it samples a very small region of the material, and care must be taken to ensure the analyzed area is representative of the entire sample. nih.gov
Intermetallic Compound Formation: While CuAlO₂ is a ternary oxide, TEM, in conjunction with energy-dispersive X-ray spectroscopy (EDS), can be used to detect the presence of any secondary phases or intermetallic compounds. For example, during the synthesis or processing of CuAlO₂, unreacted precursors or alternative phases like copper oxides (CuO, Cu₂O) or aluminum oxide (Al₂O₃) might form. researchgate.net TEM can distinguish these different phases based on their distinct crystal structures and lattice parameters, which are observable in diffraction patterns and HR-TEM images. nsf.govresearchgate.net
Atomic Force Microscopy (AFM) for Surface Roughness and Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to quantitatively measure the surface topography and roughness of CuAlO₂ thin films. nanosurf.comscispace.com Unlike electron microscopy, AFM provides three-dimensional surface profiles with nanoscale resolution without the need for a vacuum environment. icspicorp.com
Surface Roughness: The surface roughness of CuAlO₂ films is a critical parameter, particularly for applications in electronic devices where a smooth surface is essential for fabricating high-quality interfaces. AFM can quantify roughness using several parameters, with the most common being the average roughness (Sa) and the root mean square (Sq) roughness. ebatco.com These values are calculated from the topographical data collected over a specific scan area. oxinst.com For example, AFM analysis of CuAlO₂ thin films prepared by various deposition techniques allows for a comparative assessment of surface quality, aiding in the optimization of fabrication processes.
Table 1: AFM Surface Roughness Parameters
| Parameter | Symbol | Description |
|---|---|---|
| Average Roughness | Sa | The arithmetic average of the absolute values of the height deviations from the mean plane within the evaluation area. |
| Root Mean Square Roughness | Sq | The root mean square average of the height deviations from the mean plane. |
| Maximum Peak to Valley Roughness | Sz | The sum of the largest peak height and the largest pit depth within the defined area. ebatco.com |
Spectroscopic and Elemental Compositional Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Chemical Bonds
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify chemical bonds and functional groups within a material by measuring the absorption of infrared radiation. researchgate.netnih.gov In the analysis of CuAlO₂, FTIR is primarily used to confirm the formation of the characteristic metal-oxygen bonds of the delafossite structure. researchgate.net
The FTIR spectrum of CuAlO₂ is characterized by specific absorption bands in the far-infrared region, which correspond to the vibrational modes of the Cu-O and Al-O bonds. The delafossite structure gives rise to distinct phonon modes. For instance, investigations have identified polar phonon modes such as the Eu,TO mode at approximately 489 cm⁻¹ and the A2u,TO mode around 700 cm⁻¹. researchgate.net The presence and position of these bands are indicative of the correct crystal structure and phase purity of the synthesized material. Comparing the experimental spectrum with theoretical calculations or reference spectra helps to verify the successful synthesis of CuAlO₂. researchgate.netdntb.gov.ua
Table 2: Characteristic FTIR Absorption Bands for Metal Oxides
| Wavenumber (cm⁻¹) | Bond/Vibrational Mode | Compound Reference |
|---|---|---|
| ~700 | A2u,TO mode | CuAlO₂ researchgate.net |
| ~489 | Eu,TO mode | CuAlO₂ researchgate.net |
| 430 - 580 | Cu(II)-O stretching | CuO researchgate.net |
| ~600 | Cu-O stretching | Cu₂O researchgate.net |
| Below 1000 | Al-O stretching | Al₂O₃ mdpi.com |
Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition and Distribution
Energy Dispersive X-ray (EDX) spectroscopy, often integrated with scanning electron microscopy (SEM) or TEM, is a standard technique for determining the elemental composition of a sample. wikipedia.orgvaccoat.com The method relies on the principle that each element emits a unique set of characteristic X-rays when excited by a high-energy electron beam. masontechnology.ie
Elemental Composition: EDX analysis of copper aluminum dioxide confirms the presence of copper (Cu), aluminum (Al), and oxygen (O) in the material. The technique can provide quantitative results, yielding the relative atomic or weight percentages of the constituent elements. youtube.com This is crucial for verifying the stoichiometry of the synthesized CuAlO₂ and ensuring it aligns with the expected 1:1:2 ratio for Cu:Al:O.
Elemental Distribution: EDX mapping provides a visual representation of the spatial distribution of elements across the sample's surface. researchgate.net By scanning the electron beam over an area and collecting the characteristic X-rays for each element, color-coded maps can be generated. For CuAlO₂, these maps are used to assess the homogeneity of the elemental distribution. mdpi.com In a high-quality sample, the maps for Cu, Al, and O should show a uniform and overlapping distribution, indicating a well-formed compound without significant elemental segregation or impurities. edax.comshimadzu.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and, critically, the chemical and electronic states of the elements within the top few nanometers of a material's surface. azooptics.commccrone.comyoutube.com
Surface Chemical States: For CuAlO₂, XPS is essential for confirming the oxidation states of copper and aluminum, which are fundamental to its properties. The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. youtube.com The binding energy of these electrons is characteristic of the element and its chemical environment.
Oxidation States:
Copper (Cu): A key characteristic of the delafossite CuAlO₂ structure is that copper exists in the monovalent (Cu⁺) state. The Cu 2p core-level spectrum is used to verify this. The binding energy for the Cu 2p₃/₂ peak in Cu⁺ (as in Cu₂O) is typically around 932.5 eV. ieee.org This is distinct from the Cu²⁺ state (as in CuO), which appears at a higher binding energy (~933.7 eV) and is accompanied by strong "shake-up" satellite peaks between 940 eV and 945 eV. researchgate.netthermofisher.comresearchgate.net The absence of these strong satellite peaks in the XPS spectrum of CuAlO₂ is a strong indicator of the presence of Cu⁺. researchgate.netresearchgate.net
Aluminum (Al): The Al 2p peak is analyzed to confirm its oxidation state. In CuAlO₂, aluminum is expected to be in the Al³⁺ state. The binding energy for the Al 2p peak in CuAlO₂ is observed at approximately 73.2 eV, consistent with Al³⁺ in an oxide environment. researchgate.net
Oxygen (O): The O 1s spectrum provides information about the oxygen bonding in the lattice. For CuAlO₂, the O 1s peak is typically found around 532 eV. researchgate.net
Table 3: Typical XPS Binding Energies for CuAlO₂
| Core Level | Approximate Binding Energy (eV) | Inferred Oxidation State | Reference |
|---|---|---|---|
| Cu 2p₃/₂ | 933.1 | Cu⁺ | researchgate.net |
| Al 2p₁/₂ | 73.2 | Al³⁺ | researchgate.net |
| O 1s | 532 | O²⁻ | researchgate.net |
Investigation of Electronic and Optical Properties of Aluminium Copper Dioxide Cualo2
Electronic Band Structure and Charge Carrier Behavior
The electronic configuration of CuAlO₂ is fundamental to its distinctive properties. The arrangement of its constituent atoms in a layered crystal structure gives rise to a complex electronic band structure that dictates its conductivity and optical transparency.
The optical band gap of a material is a critical parameter that determines its interaction with light. For CuAlO₂, UV-Visible (UV-Vis) spectroscopy is a primary technique used to probe its electronic transitions and determine the band gap energy. The absorption of photons in a semiconductor corresponds to the excitation of electrons from the valence band to the conduction band.
Research has shown that CuAlO₂ possesses both a direct and an indirect band gap. The indirect nature of the fundamental transition has been established through measurements on single crystals, yielding a band gap value of approximately 2.99 ± 0.01 eV at room temperature. aip.org The lowest energy direct allowed transition occurs at a higher energy, around 3.53 ± 0.01 eV. aip.org Other studies have reported direct band gaps in the range of 3.26 eV to 3.5 eV for CuAlO₂ films. researchgate.net Tauc plots, derived from UV-Vis absorption or transmission data, are commonly employed to extrapolate the optical band gap of thin films. researchgate.net For instance, CuAlO₂ films prepared by the sol-gel method have shown a band gap of 3.4 eV. matec-conferences.org
The following table summarizes experimentally determined optical band gap values for CuAlO₂ from various studies.
| Preparation Method | Measurement Type | Direct Band Gap (eV) | Indirect Band Gap (eV) |
| Pulsed Laser Deposition (PLD) | Optical Absorption | 3.5 | ~1.8 |
| RF Magnetron Sputtering | Optical Absorption | 3.33 - 3.26 | - |
| Sol-Gel | UV-Vis Spectroscopy | 3.4 | - |
| Single Crystal Growth | Optical Absorption | 3.53 ± 0.01 | 2.99 ± 0.01 |
This table presents a selection of reported band gap values for CuAlO₂ and is not exhaustive.
The electrical conductivity of CuAlO₂ is intrinsically p-type, a relatively rare characteristic among wide-band-gap transparent oxides. escholarship.org This p-type conductivity is attributed to the presence of native defects, such as copper vacancies, which act as acceptors. mdpi.com The conductivity is anisotropic, with higher conductivity observed in the ab-plane of the crystal structure compared to the c-axis. researchgate.net
The resistivity of CuAlO₂ films is highly dependent on the deposition technique and post-deposition processing, such as annealing. As-deposited films often exhibit high resistivity, which can be significantly reduced through thermal treatment. For instance, radio frequency (rf) magnetron sputtered films showed a decrease in resistivity from 4.62 × 10⁴ Ω·cm as-deposited to 37 Ω·cm after annealing at 900 °C in a nitrogen atmosphere. researchgate.netcambridge.org The temperature dependence of conductivity in CuAlO₂ thin films often follows a thermal-activation theory at higher temperatures, while at lower temperatures, a variable-range hopping mechanism may become dominant. researchgate.netcambridge.org
The table below showcases the effect of annealing on the electrical resistivity of CuAlO₂ thin films.
| Annealing Temperature (°C) | Resistivity (Ω·cm) |
| As-deposited | 46157 |
| 700 | 2283 |
| 800 | 521 |
| 900 | 37 |
| 1000 | 378 |
Data sourced from studies on RF magnetron sputtered CuAlO₂ thin films. cambridge.org
Doping is a crucial strategy to enhance the electrical conductivity of CuAlO₂. Introducing acceptor dopants creates hole states, which can be filled by electrons, leading to an increase in the concentration of charge carriers (holes). researchgate.net For example, doping CuAlO₂ with magnesium (Mg) has been shown to introduce shallow acceptor levels, thereby improving p-type conductivity. researchgate.net First-principles calculations suggest that Mg substituting the Al site has a low formation energy and acts as a shallow acceptor. researchgate.net Similarly, nitrogen (N) doping has been explored to modulate the electrical and optical properties of CuAlO₂ films. researchgate.net
Transparent Conductive Oxide Functionality (p-type)
The combination of optical transparency in the visible spectrum and p-type electrical conductivity makes CuAlO₂ a promising candidate for various transparent electronic applications, such as in the fabrication of transparent p-n junctions, which are essential components of "invisible" circuits. escholarship.org
The optical transparency of CuAlO₂ is intrinsically linked to its wide band gap. With a direct band gap of around 3.5 eV, it can transmit a significant portion of the visible light spectrum. researchgate.net However, several factors can influence its transparency. The preparation method and the resulting film quality, including crystallinity and surface roughness, play a significant role. For example, N-doped CuAlO₂ films have demonstrated a visible transmittance of 60–70% and a high infrared transmittance of approximately 85%. researchgate.net The presence of secondary phases or defects can lead to light scattering and absorption, thereby reducing transparency.
The unique crystal structure of CuAlO₂ also gives rise to colossal optical anisotropy, meaning its optical properties are highly dependent on the direction of light polarization. arxiv.org This anisotropy can be leveraged in specialized photonic applications. arxiv.org
Both doping and annealing are critical processes for optimizing the transparent conductive performance of CuAlO₂. Annealing at high temperatures is generally required to crystallize the delafossite (B1172669) phase and improve the electrical conductivity. researchgate.net The annealing atmosphere (e.g., nitrogen or argon) and temperature significantly impact the final properties. researchgate.netresearchgate.net For instance, annealing in a nitrogen atmosphere at 900 °C was found to be optimal for reducing the resistivity of sputtered CuAlO₂ films. cambridge.org
Doping not only enhances conductivity but can also affect the optical properties. The introduction of dopants can alter the band structure and introduce energy levels within the band gap, which may affect the material's transparency. mdpi.com Therefore, a careful balance must be struck between improving electrical conductivity through doping and maintaining high optical transparency. The synergistic effect of a suitable dopant and an optimized annealing process is key to achieving high-performance p-type transparent conductive CuAlO₂ films. nih.gov
Photoluminescence and Spectroscopic Characterization of Light-Matter Interactions
The study of light-matter interactions is crucial for characterizing material properties through various spectroscopic techniques. rsc.org In the case of Aluminium Copper Dioxide (CuAlO₂), photoluminescence (PL) serves as a key analytical tool. At room temperature, the luminescence associated with bulk CuAlO₂ is observed at approximately 355 nm. dcu.iersc.org Reports on the PL properties of CuAlO₂ nanoparticles have identified room-temperature near-band-edge emissions, which are attributed to the recombination of free excitons. aip.org The emission peaks can range from 350 nm to 500 nm, though they are more typically found between 350 nm and 400 nm. dcu.ie A blue-shift in these emission peaks has been noted with a decrease in nanoparticle size, a phenomenon ascribed to quantum confinement effects. aip.org Such spectroscopic analyses are fundamental to understanding the optical and electronic behavior of the material. sandia.govoxinst.com
Raman Spectroscopic Analysis for Vibrational Modes
Raman spectroscopy is an effective technique for probing the vibrational modes of a material. CuAlO₂, which crystallizes in a rhombohedral structure with the R-3m space group, is expected to have two Raman active modes: E_g and A_1g. warwick.ac.ukresearchgate.net
The A_1g mode corresponds to the vibrations of the oxygen atoms along the c-axis within the O-Cu-O dumbbell structure. researchgate.net The E_g mode, conversely, relates to the vibrations of oxygen atoms in the ab-plane, perpendicular to the c-axis. researchgate.net Experimental studies have identified the frequencies of these modes at ambient conditions.
Table 1: Raman Active Modes of CuAlO₂ Interactive Data Table: Users can sort the data by clicking on the column headers.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Vibrational Direction |
|---|---|---|---|
| E_g | E_g | 418.1 | Perpendicular to c-axis |
| A_1g | A_1g | 767.2 | Along c-axis |
Data sourced from Salke, N.P., et al. (2015). warwick.ac.uk
These distinct vibrational frequencies provide a characteristic signature for the delafossite structure of CuAlO₂ and are sensitive to structural changes induced by external factors such as pressure. warwick.ac.uk
Reflectance Studies in Multi-layered Nanocomposites
The optical properties of CuAlO₂ in thin-film and nanofiber forms are critical for its application in multi-layered nanocomposites for optoelectronic devices. Reflectance studies, in conjunction with transmittance measurements, help determine the suitability of these materials for applications requiring high transparency.
CuAlO₂ thin films have demonstrated high transparency, often exceeding 85%, within the visible light to near-infrared (IR) spectrum. researchgate.net This inherently low reflectance is a desirable characteristic for transparent conductive layers. Research on CuAlO₂ nanofibers coated on quartz substrates has also been conducted to evaluate their optical properties. researchgate.net The performance of these nanostructures in a composite material is largely dictated by their individual optical characteristics.
Table 2: Optical Properties of CuAlO₂ Thin Films Interactive Data Table: Users can sort the data by clicking on the column headers.
| Property | Spectral Range | Value | Implication |
|---|---|---|---|
| Transparency | Visible-Near IR | >85% | Low optical loss |
| Reflectance | Visible-Near IR | <15% | High light transmission |
Data inferred from studies on high-transparency thin films. researchgate.net
The low reflectance of CuAlO₂ nanostructures is essential for their integration into devices like transparent pn junctions, where maximizing light transmission to active layers is paramount.
Theoretical and Computational Modeling of Aluminium Copper Dioxide Cualo2 Systems
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of CuAlO₂. These methods solve the quantum mechanical equations governing the electrons in a material to predict its behavior from fundamental constants.
DFT calculations have been extensively used to determine the electronic band structure and band gap of CuAlO₂, which are crucial for its application in transparent electronics and photocatalysis. The delafossite (B1172669) structure of CuAlO₂ gives rise to interesting electronic properties. The valence band maximum is primarily composed of hybridized Cu 3d and O 2p orbitals, while the conduction band minimum is mainly derived from Cu 4s and Al 3p orbitals.
Theoretical studies have reported a range of band gap values for CuAlO₂, often highlighting the distinction between direct and indirect band gaps. Some computational investigations have calculated an indirect band gap of approximately 1.81 eV. ufms.br Other studies, employing different computational approaches, have found values around 3.0 eV. researchgate.netarxiv.org Experimental and other computational studies have reported direct and indirect band gaps of approximately 3.8 eV and 3.2 eV, respectively. arxiv.org The variation in calculated band gap values can be attributed to the different approximations used within DFT, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), as well as more advanced techniques like hybrid functionals (e.g., HSE06) which can provide more accurate predictions. elsevierpure.comescholarship.org For instance, one DFT study reported an optical gap of 1.95 eV, which was in close agreement with their experimental value of 1.96 eV. researchgate.netspringerprofessional.de
| Computational Method | Band Gap Type | Calculated Band Gap (eV) | Reference |
|---|---|---|---|
| GGA-PBE | Indirect | 1.81 | ufms.br |
| DFT | Indirect | ~3.0 | researchgate.netarxiv.org |
| DFT | Direct | 3.8 | arxiv.org |
| DFT | Indirect | 3.2 | arxiv.org |
| DFT | Optical (Indirect) | 1.95 | researchgate.netspringerprofessional.de |
First-principles calculations are a powerful tool for predicting the structural stability of materials and the energetics of point defects. For CuAlO₂, these calculations have confirmed the stability of the delafossite crystal structure. materialsproject.org
Furthermore, DFT has been employed to investigate the formation energies of native point defects, which are critical in determining the material's conductivity. Studies have shown that copper vacancies (VCu) have low formation energies, making them the primary acceptor defects responsible for the native p-type conductivity in CuAlO₂. elsevierpure.comatomfair.com In contrast, donor-type defects, which would compensate for the p-type doping, generally have higher formation energies under typical growth conditions. elsevierpure.com The low formation energy of copper vacancies at high Fermi level positions can also make n-type doping challenging due to compensation effects. elsevierpure.com
The surface properties of CuAlO₂ are crucial for its applications in catalysis and sensing. DFT calculations have been used to investigate the stability of different surface terminations and to model the adsorption of various molecules. While specific detailed studies on CuAlO₂ are part of a broader research area, the principles of using DFT to understand surface reactivity are well-established. For instance, DFT can be used to calculate the adsorption energies of reactants and intermediates on the catalyst surface, providing insights into reaction mechanisms and catalytic activity. mdpi.compitt.edumdpi.comnih.gov The catalytic relevance of related copper-based systems has been explored using DFT, for example, in the context of N₂O decomposition over Cu-ZSM-5, which provides a framework for how such studies could be applied to CuAlO₂. mdpi.commdpi.com
Atomistic Simulations and Molecular Dynamics for Interfacial Behavior
Atomistic simulations, including molecular dynamics (MD), are valuable for understanding the dynamic behavior of atoms at interfaces. While specific MD studies focusing solely on the interfacial behavior of CuAlO₂ are not extensively reported in the provided context, this computational technique is generally applied to investigate phenomena such as grain boundary structures, thin-film growth processes, and the interface between CuAlO₂ and other materials in heterostructures. Such simulations can provide insights into diffusion mechanisms and structural evolution at interfaces, which are critical for the performance of electronic devices.
Thermodynamic Modeling of Phase Equilibria and Stability in Cu-Al-O Systems
Thermodynamic modeling is essential for understanding the phase stability and synthesis conditions of CuAlO₂. The Cu-Al-O system is complex, with several possible phases, including Cu₂O, CuO, Al₂O₃, CuAlO₂, and CuAl₂O₄. researchgate.netaps.org Thermodynamic calculations, often combined with experimental data, are used to construct phase diagrams that map out the stability regions of these different compounds as a function of temperature, pressure, and composition. researchgate.netresearchgate.net
Studies have determined the standard Gibbs free energies of formation for CuAlO₂ and the spinel phase CuAl₂O₄ using electrochemical measurements, which are then used to refine thermodynamic models. researchgate.net These models are crucial for optimizing synthesis processes, such as solid-state reactions, to obtain phase-pure CuAlO₂. For example, it has been shown that CuAl₂O₄ is thermodynamically stable in air at temperatures above 600°C. researchgate.net Upon heating in air, CuAlO₂ has been observed to decompose at 1073 K. researchgate.net
Computational Approaches for Optical Responses (e.g., Transfer Matrix Method)
Computational methods are also employed to predict the optical properties of CuAlO₂, which is vital for its use in transparent applications. Based on the calculated electronic structure, the dielectric function, absorption coefficient, and refractive index can be determined. researchgate.net First-principles calculations have been used to predict the complex dielectric function of 2H-CuAlO₂, from which other optical properties are derived. researchgate.net
While not explicitly detailed in the provided search results for CuAlO₂, the Transfer Matrix Method is a common and powerful computational technique for modeling the optical response of thin films. This method is used to calculate the transmission, reflection, and absorption of light in multilayered structures, which is highly relevant for optimizing the performance of CuAlO₂-based thin-film devices.
Impact of Doping and Compositional Modulation on Aluminium Copper Dioxide Cualo2 and Copper Oxide Systems
Doping with Aluminium into Copper Oxide (CuO) Structures
The introduction of aluminum (Al) as a dopant into copper oxide (CuO) structures instigates a range of modifications to its physical and chemical properties. These changes are primarily driven by the substitution of Cu²⁺ ions with Al³⁺ ions within the CuO crystal lattice. The significant difference in ionic radii between Al³⁺ (0.5 Å) and Cu²⁺ (0.73 Å) is a key factor governing the resulting structural and electronic alterations. ozguryayinlari.com
Effects on Crystal Structure, Crystallite Size, and Lattice Strain
The fundamental monoclinic crystal structure of CuO is generally preserved after the incorporation of aluminum. mdpi.com However, X-ray diffraction (XRD) analyses reveal that Al-doping leads to notable changes in the microstructure. A primary effect is a significant reduction in the average crystallite size. mdpi.com For instance, studies have shown a decrease in crystallite size from approximately 88 nm in pure CuO films to about 45 nm in 1% Al-doped CuO films. mdpi.com Another study observed a reduction from 52 nm down to 14 nm as the Al doping ratio was increased. ozguryayinlari.com
This decrease in crystallite size is accompanied by an increase in microstrain and dislocation density within the lattice. mdpi.comresearchgate.net The substitution of the larger Cu²⁺ ions by the smaller Al³⁺ ions induces stress, which contributes to this increased lattice strain. ozguryayinlari.commdpi.com These structural modifications, including peak broadening and slight shifts in peak positions in XRD patterns, confirm the effective incorporation of Al³⁺ ions into the CuO lattice. ozguryayinlari.com
| Dopant Concentration | Crystallite Size (nm) | Lattice Strain/Microstrain | Reference |
|---|---|---|---|
| Undoped CuO | 88.27 | - | mdpi.com |
| 1% Al:CuO | 45.1 | Increased | mdpi.com |
| Undoped CuO | 52 | - | ozguryayinlari.com |
| Al-doped CuO (increasing ratio) | Decreased to 14 | Increased | ozguryayinlari.com |
Modulation of Electronic and Optical Characteristics (e.g., Band Gap Reduction)
The doping of CuO with aluminum significantly influences its electronic and optical properties, including optical transmittance and band gap energy (Eg). The presence of Al ions in the CuO lattice has been found to critically affect these characteristics due to the formation of defects, differences in electronegativity between the host and dopant ions, and changes in particle size. mdpi.com
Research findings on the effect on the band gap have shown varied results depending on the synthesis methods and doping concentrations. Some studies report an increase in the optical band gap with Al doping, which may be attributed to oxygen vacancies and particle size effects. ozguryayinlari.com For example, one investigation noted an increase in Eg from 1.98 eV for pure CuO to 2.07 eV for a 4% Al-doped sample. ozguryayinlari.com Conversely, other reports indicate that the band gap energy of CuO decreases with the level of Al doping. mdpi.com
Optical transmittance is also modulated by aluminum incorporation. One study observed a decrease in average transmittance in the visible range from ~42% for a pure sample to ~30% for a 4% Al-doped sample. ozguryayinlari.com Another investigation, however, reported a decrease in transmittance from 48% to 15% as the Al doping ratio increased. mdpi.com These variations highlight the sensitivity of optical properties to the specific processing parameters of the doped films.
| Dopant Concentration | Band Gap (eV) | Transmittance (%) | Reference |
|---|---|---|---|
| Undoped CuO | 1.98 | ~42 | ozguryayinlari.com |
| 4% Al:CuO | 2.07 | ~30 | ozguryayinlari.com |
| Undoped CuO | - | 48 | mdpi.com |
| Al:CuO (increasing ratio) | Decreased | Decreased to 15 | mdpi.com |
Influence on Magnetic Behavior and Surface Magnetism
While pure, bulk CuO is an antiferromagnetic material below its Néel temperature of 230 K, the specific influence of aluminum doping on its magnetic properties is not extensively detailed in the available research. acs.org The magnetic behavior of metal oxide nanoparticles can be complex, often arising from uncompensated surface spins or defects. researchgate.net Theoretical studies suggest that surface structure, stoichiometry, and defects like cation vacancies can induce ferromagnetic behavior in undoped copper oxides. acs.org However, direct experimental data detailing the changes in magnetic ordering, coercivity, or saturation magnetization in CuO as a specific result of Al-doping were not prominent in the surveyed literature.
Doping with Other Metal Cations (e.g., Fe, Zn, La) in CuAlO2 and CuO Systems
Doping with various other metal cations, such as iron (Fe), zinc (Zn), and lanthanum (La), into both delafossite (B1172669) copper aluminum oxide (CuAlO₂) and copper oxide (CuO) systems induces significant structural, morphological, and functional changes.
Structural and Morphological Reconstructions Induced by Doping
The introduction of foreign metal cations into the lattice of copper-based oxides often leads to substantial reconstructions in their structure and morphology.
Iron (Fe) Doping: In CuO, Fe ions have been shown to substitute Cu ions within the monoclinic crystal lattice, leading to the formation of a single-phase material without secondary phases like CuFe₂O₄. researchgate.net This incorporation can alter the material's morphology.
Zinc (Zn) Doping: When Zn is doped into CuAlO₂, it can promote the growth of grains and lead to the formation of secondary phases such as CuO and the spinel CuAl₂O₄. researchgate.net The presence of Zn can limit the formation of the primary delafossite CuAlO₂ phase. researchgate.net
Catalytic Activity and Selectivity Enhancement through Doping
Doping is a key strategy for enhancing the catalytic performance of copper oxide-based materials by creating more active sites, improving structural stability, or modifying electronic properties.
Iron (Fe) Doping: Fe-doped CuO nanoparticles have demonstrated enhanced photocatalytic activity for the degradation of organic dyes like crystal violet under light irradiation. cerradopub.com.brresearchgate.net The improved performance is linked to better light absorption and efficient generation of reactive oxygen species. researchgate.net
Zinc (Zn) Doping: The introduction of Zn into CuO has been shown to significantly enhance its catalytic ability. Zn-doped CuO nanoparticles act as an efficient and environmentally friendly catalyst for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. niscpr.res.in This enhanced activity is attributed to an increase in the catalyst's surface area. niscpr.res.in In other oxide systems, Zn is known to act as a structural promoter that helps stabilize the active phase of the catalyst. mdpi.com
Lanthanum (La) Doping: La-doped CuO nanostructures have shown potential as effective photocatalysts for environmental remediation and energy applications. They exhibit high efficiency and stability in the photocatalytic degradation of dyes such as methylene (B1212753) blue and are considered promising candidates for processes like water splitting. ucl.ac.uk
Effects on Electrical Conductivity and Magnetic Properties
The electrical and magnetic properties of aluminium copper dioxide (CuAlO2) are intricately linked to its crystal and electronic structure, which can be significantly altered through intentional doping with various elements. Researchers have explored the introduction of dopants such as Nickel (Ni), Zinc (Zn), Iron (Fe), Manganese (Mn), and Chromium (Cr) to modulate these characteristics for potential applications in spintronics and transparent electronics.
Nickel (Ni) Doping: The introduction of Ni as a dopant in nanocrystalline CuAlO2 has been shown to modulate the density of states (DOS) at the Fermi level. nih.govespublisher.com Studies indicate that a low doping concentration, specifically 1% Ni, leads to a peak in the DOS. nih.govacs.org This is attributed to the substitution of Ni²⁺ at Al³⁺ sites, which increases the density of free holes, the majority charge carriers in this p-type semiconductor. nih.govacs.org However, as the Ni concentration increases beyond this optimal point, the DOS begins to decrease. This subsequent reduction is theoried to result from Ni ions starting to occupy Cu⁺ sites or other defect locations within the crystal lattice. nih.govacs.org
From a magnetic perspective, undoped CuAlO2 can exhibit some ferromagnetic behavior due to point defects. nih.govacs.org Doping with 1% Ni enhances this property, resulting in a larger magnetic moment and a more pronounced hysteresis loop. nih.govacs.org Further increases in Ni concentration lead to a reduction in this ferromagnetic behavior. nih.govacs.org First-principles density functional theory (DFT) calculations support these experimental findings, indicating that Ni doping contributes to the stabilization of ferromagnetic order in the system. nih.gov
Zinc (Zn) Doping: When CuAlO2 ceramics are doped with Zn, a notable increase in electrical resistivity is observed. Research shows that resistivity climbs with higher Zn content, reaching up to 59.6 Ω·cm at a 10 mol% concentration. researchgate.net This change is accompanied by structural alterations, where increasing Zn content can limit the formation of the primary CuAlO2 delafossite phase and promote the emergence of impurity phases like CuAl2O4 and CuO. researchgate.net Despite the increase in resistivity, Zn doping has been found to enhance the ferromagnetic characteristics of the material. As the Zn concentration is increased, the magnetic hysteresis loop is significantly strengthened, suggesting an ordering of magnetic moments. researchgate.net
Iron (Fe) Doping: Substituting Fe for Al in CuAlO2 has been investigated for its potential to create a dilute magnetic semiconductor. aip.org Studies on CuAl₁₋ₓFeₓO₂ show that magnetic properties, such as the Curie constant and low-temperature magnetization, scale with the iron concentration (x). aip.org The addition of Fe enhances electrical conductivity by increasing the carrier density. espublisher.com Fe or Co doping on the Al site has been reported to increase spontaneous magnetization. mdpi.com Theoretical calculations suggest that with Fe doping, both the spontaneous magnetization (Ms) and the Curie temperature (TC) increase as the Fe concentration rises. mdpi.com This is partly because the Fe³⁺ ion (spin S = 5/2) carries a significant magnetic moment compared to the Al³⁺ ion it replaces and the Cu¹⁺ ion (S = 0). mdpi.com
Other Transition Metal (TM) Dopants (Mn, Co, Cr): Theoretical studies have explored the effects of various transition metals on the magnetic properties of CuAlO2. Doping on the Cu site with Fe, Co, Mn, or Ni is predicted to increase the Curie temperature with rising dopant concentration. mdpi.com When doping occurs at the Al site, the outcome depends on the ionic radii of the dopant relative to Al³⁺. For instance, substituting with Mn or Cr, which have larger ionic radii, can induce tensile strain in the lattice. mdpi.com This strain is predicted to cause a decrease in spontaneous magnetization as the dopant level increases. mdpi.com Conversely, dopants with smaller ionic radii can cause compressive strain, enhancing exchange interactions and leading to increased magnetization and Curie temperature. mdpi.com
| Dopant | Site | Concentration | Effect on Electrical Properties | Effect on Magnetic Properties | Reference |
|---|---|---|---|---|---|
| Nickel (Ni) | Al | 1% | Peak in Density of States (DOS) | Maximum ferromagnetic moment | nih.govacs.org |
| Nickel (Ni) | Al/Cu/Defects | >1% | Decrease in DOS | Decreased ferromagnetic behavior | nih.govacs.org |
| Zinc (Zn) | - | Up to 10 mol% | Increased resistivity (up to 59.6 Ω·cm) | Enhanced ferromagnetism | researchgate.net |
| Iron (Fe) | Al | Increasing 'x' | Enhanced electrical conductivity | Increased spontaneous magnetization and Curie temperature | espublisher.commdpi.com |
| Manganese (Mn) | Al | Increasing | - | Decreased spontaneous magnetization | mdpi.com |
| Chromium (Cr) | Al | Increasing | - | Decreased spontaneous magnetization | mdpi.com |
Co-Doping Strategies and Synergistic Effects
Co-doping, the simultaneous introduction of two different dopant elements, is an advanced strategy for materials engineering aimed at achieving properties unattainable through single-doping. This approach relies on the synergistic interaction between the co-dopants to modify the host material's electronic structure, crystal lattice, or defect chemistry in a complementary or enhanced manner. While specific research on co-doping in CuAlO2 is not extensively documented, the principles can be understood from studies on other oxide systems, such as perovskites.
The primary goals of co-doping are often to improve charge carrier concentration and mobility, stabilize a desired crystal phase, or enhance a specific functional property like catalytic activity or magnetism. For example, in perovskite oxides, co-doping the B-site with two distinct metals (e.g., iron and tin) has been shown to be indispensable for stabilizing a cubic perovskite structure, which exhibits superior electrocatalytic performance for the oxygen evolution reaction (OER). d-nb.infonih.gov The synergistic effect arises because one dopant may help stabilize the crystal structure, while the other modifies the electronic properties, leading to a combined effect greater than the sum of the individual dopants. d-nb.info
In the context of CuAlO2, a hypothetical co-doping strategy could involve pairing a dopant that increases hole concentration (like Ni at the Al site) with another that improves carrier mobility or enhances magnetic ordering. Theoretical studies on other complex oxides like BiFeO3 have shown that co-doping at different sites (e.g., Nd/Sm at the Bi site and Co/Mn at the Fe site) can enhance multiferroic properties more effectively than single-ion substitution. nih.gov This enhancement is attributed to the combined effects of different ionic radii inducing lattice strains, which in turn modify the exchange interaction constants that govern magnetic and ferroelectric ordering. nih.gov The flexibility of co-doping thus offers a greater possibility for fine-tuning material properties compared to single-doping strategies. nih.gov
Stoichiometry Control and Phase Purity in Compound Synthesis
The synthesis of pure, single-phase delafossite CuAlO2 is notoriously challenging due to the sensitive nature of the Cu-Al-O system. researchgate.net Precise control over the stoichiometry of the reactants is critical, as even slight deviations can lead to the formation of thermodynamically stable secondary phases, which can significantly alter the material's intended properties. depaul.eduscispace.com
Common impurity phases encountered during the synthesis of CuAlO2 include copper oxides (CuO, Cu2O), aluminum oxide (Al2O3), and the spinel phase copper aluminate (CuAl2O4). researchgate.netscispace.comnih.gov The formation of these impurities is highly dependent on the synthesis method, reaction temperature, atmosphere, and the initial ratio of copper to aluminum precursors. scispace.comacs.org For example, in solid-state reaction methods, preparing samples with a direct 1:1 molar ratio of Cu and Al precursors can result in incomplete consumption of reactants, leaving residual Al2O3. scispace.com Similarly, the presence of Cu²⁺ ions, either from starting materials or oxidation during synthesis, can lead to the formation of the CuAl2O4 spinel phase. nih.gov
Various synthesis techniques have been developed to improve phase purity:
Solid-State Reaction: This conventional high-temperature method requires careful mixing of high-purity constituent oxides and precise control of annealing temperatures and atmospheres to minimize impurity formation. depaul.edu However, unreacted precursors, such as α-Fe2O3 in the case of iron doping, can sometimes remain as minute impurities that are difficult to detect via standard X-ray diffraction (XRD). aip.org
Hydrothermal Synthesis: Low-temperature hydrothermal methods offer an alternative route to produce phase-pure CuAlO2. acs.org By carefully controlling parameters such as pH, temperature, and precursor concentrations (e.g., CuCl and NaAlO2), it is possible to synthesize crystalline CuAlO2 at temperatures as low as 320-400 °C. acs.org However, improper conditions can still lead to byproducts like AlOOH. acs.org
Liquid-Solid Reaction: Growing CuAlO2 crystals from a Cu2O melt saturated with Al2O3 allows for the formation of crystals with a Cu/Al atomic ratio close to 1. nih.gov However, this method can also produce CuAl2O4 and CuO if the heating rate is not sufficiently high. nih.gov
Ultimately, achieving phase purity requires a synthesis strategy that carefully navigates the complex phase diagram of the Cu-Al-O system, ensuring that the reaction conditions strongly favor the formation of the desired delafossite structure over competing phases. Even with optimized synthesis, CuAlO2 can exhibit a slight degree of off-stoichiometry, with reported Cu/Al ratios varying between 0.96 and 1.08, indicating that the compound has a narrow but existing solubility range. depaul.edunih.gov
| Synthesis Method | Key Control Parameters | Common Impurity Phases | Reference |
|---|---|---|---|
| Solid-State Reaction | Reactant stoichiometry, annealing temperature, atmosphere | CuAl2O4, CuO, Al2O3, unreacted precursors | aip.orgdepaul.eduscispace.com |
| Hydrothermal Synthesis | pH, temperature, precursor selection and ratio | CuO, AlOOH, graphite (B72142) (from reaction vessel) | acs.orgacs.org |
| Liquid-Solid Reaction | Heating rate, flux composition | CuAl2O4, CuO | nih.gov |
Applications of Aluminium Copper Dioxide Cualo2 and Cu Al O Composites in Advanced Technologies
Catalytic and Electrocatalytic Applications
The catalytic activity of CuAlO₂ and Cu-Al-O composites is a cornerstone of their utility. The interaction between copper and aluminum oxides creates active sites that can facilitate a variety of chemical transformations, from environmental remediation to the synthesis of valuable chemicals.
The electrochemical conversion of carbon dioxide (CO₂) into value-added chemicals is a promising strategy for mitigating greenhouse gas emissions and producing sustainable fuels. rsc.orgdigitellinc.com Copper-based catalysts are unique in their ability to facilitate the carbon-carbon (C-C) coupling necessary to form multicarbon (C₂+) products like ethylene (B1197577) and ethanol. escholarship.orgnih.gov Cu-Al-O systems are investigated in this context, where the synergy between different copper oxidation states (Cu⁰ and Cu¹⁺) and the alumina (B75360) support is crucial. This combination is believed to enhance the adsorption of key intermediates, such as carbon monoxide (*CO), promoting their dimerization and subsequent conversion to C₂+ products. nih.gov
Research has shown that engineering the interface between copper and aluminum oxide can tune the catalyst's selectivity. For instance, creating a high density of Cu⁰/Cu¹⁺ interface boundaries has been found to be particularly effective for C₂+ production, even when using dilute CO₂ streams, which is relevant for industrial exhaust gas conversion. nih.gov Tandem catalytic systems, where one component reduces CO₂ to CO and a second copper-based component converts CO to C₂+ products, have demonstrated enhanced Faradaic efficiencies and partial current densities for C₂+ compounds. escholarship.org
Table 1: Performance of Different Catalytic Systems in CO₂RR to C₂+ Products
| Catalyst System | Key Feature | C₂+ Faradaic Efficiency (FE) | C₂+ Partial Current Density (jC₂+) | Reference |
|---|---|---|---|---|
| Cu/Ag Tandem Catalyst | Bimetallic synergy | ~85% | 300 mA cm⁻² | escholarship.org |
| Cu with Tuned Cu⁰/Cu¹⁺ Interface | Interface boundary engineering | ~51.9% (from 5% CO₂) | ~34.5 mA cm⁻² (from 5% CO₂) | nih.gov |
| General Cu-based Catalysts | Unique C-C coupling ability | Varies | Varies | escholarship.orgnih.gov |
Selective Catalytic Reduction (SCR) is a critical technology for abating nitrogen oxide (NOx) emissions from both stationary and mobile sources. mdpi.commdpi.com Copper-exchanged zeolites, which are aluminosilicate (B74896) materials, are highly effective catalysts for the NH₃-SCR process, where ammonia (B1221849) is used as a reducing agent to convert NOx into harmless nitrogen (N₂) and water. mdpi.com Cu-CHA (Chabazite) zeolites, in particular, have shown exceptional performance and thermal stability over a broad temperature range, making them suitable for treating diesel engine exhaust. mdpi.comresearchgate.net
The synthesis method of these Cu-aluminosilicate catalysts plays a significant role in their effectiveness. The development of synthesis routes that avoid expensive organic structure-directing agents (OSDAs) makes the technology more environmentally friendly and economically viable. mdpi.com In these catalysts, isolated copper ions within the zeolite framework act as the active sites for the catalytic cycle. The reaction mechanism is complex, but it is understood that the redox properties of the copper ions are central to the conversion of NOx.
The conversion of glycerol (B35011), a byproduct of biodiesel production, into more valuable chemicals is an important aspect of biorefinery economics. nih.gov Copper-aluminium catalysts have proven to be highly efficient for the selective dehydration of glycerol to acetol (hydroxyacetone), a valuable chemical intermediate. nih.govsemanticscholar.orgscielo.brmdpi.com The performance of these catalysts is strongly influenced by their preparation method, which affects properties such as surface area, phase composition, and the nature of the active copper sites. nih.govsemanticscholar.orgmdpi.com
Studies comparing different synthesis techniques, such as coprecipitation, surfactant-assisted coprecipitation, and polymeric precursor methods, have shown that these factors impact both glycerol conversion and acetol selectivity. semanticscholar.orgmdpi.com The reaction phase (gas vs. liquid) also has a profound effect on catalyst performance, with gas-phase reactions often achieving higher carbon selectivity to acetol (>90%). semanticscholar.orgmdpi.com The synergy between copper species and the acidic or basic properties of the alumina support is key to directing the reaction pathway towards acetol. nih.govscielo.br
Table 2: Performance of CuAl Catalysts in Gas-Phase Glycerol Conversion to Acetol
| Catalyst Preparation Method | Glycerol Conversion (%) | Acetol Selectivity (%) | Acetol Yield (mg/gglycerol) | Reference |
|---|---|---|---|---|
| Surfactant-Assisted Coprecipitation | >40% (Carbon Yield to Liquids) | >90% (Carbon Selectivity) | 462.6 | semanticscholar.orgmdpi.com |
| Fe-Al-Cu Oxide Composite | 60% | 92% | Not Reported | nih.gov |
Catalytic combustion is an effective method for eliminating volatile organic compounds (VOCs) like styrene (B11656) from industrial emissions at lower temperatures than thermal incineration. Copper oxide supported on gamma-alumina (CuO/γ-Al₂O₃) is an active catalyst for the complete oxidation of styrene. nih.govepa.gov The high surface area and favorable porous structure of γ-Al₂O₃ allow for excellent dispersion of the active copper oxide phase, maximizing the number of available catalytic sites.
The efficiency of these catalysts can be affected by other components in the exhaust stream, such as water vapor, which can competitively adsorb on the active sites and inhibit the combustion reaction. nih.gov Research into binary metal oxide systems, such as manganese-copper oxides on an alumina support, has shown that the interaction between the different metal oxides can enhance catalytic activity and stability. epa.gov The reducibility of the catalyst and the presence of mixed valence states (e.g., Cu⁺/Cu²⁺) are key factors in achieving high combustion efficiency. epa.gov
Alumina (Al₂O₃) is a widely used catalyst support due to its high thermal stability, mechanical strength, and large surface area. researchgate.net In Cu-Al-O systems, alumina not only provides a robust framework for dispersing the active copper phase but also actively participates in the catalytic process through metal-support interactions. nih.govmdpi.com These interactions can modify the electronic properties of the copper species, enhance catalyst stability, and prevent the sintering of active metal particles at high temperatures.
CuO/Al₂O₃-based catalysts are employed in numerous industrial processes, including methanol (B129727) synthesis from syngas and the water-gas shift reaction. mdpi.commdpi.comlidsen.comlidsen.com In these applications, the alumina support helps to stabilize the copper nanoparticles in a highly active state. The specific properties of the alumina, such as its phase (e.g., gamma-alumina) and surface acidity, can be tailored to optimize the performance of the final catalyst.
Energy-Related Technologies
Beyond catalysis, CuAlO₂ and Cu-Al-O composites possess properties that make them suitable for various energy generation, storage, and efficiency applications. These include roles in batteries, solar cells, and thermoelectric devices.
Cu-Al-O composites are being explored for use in advanced battery systems. For example, Al-Cu-O batteries have been proposed for applications requiring high specific energy, such as in military hybrid vehicles. wikipedia.org In lithium-ion batteries, while not used as a single compound, copper and aluminum are essential as the anode and cathode current collectors, respectively. samsungsdi.com Aluminum-copper alloys are also being investigated as high-performance anode materials for aqueous aluminum batteries, where the alloy's nanostructure helps to improve electrochemical reversibility and prevent dendrite formation. researchgate.net
The delafossite (B1172669) crystal structure of CuAlO₂ gives it p-type semiconductor properties and optical transparency, making it a candidate material for use in photovoltaic devices. acs.orgnih.gov It can be used as a hole-transport layer or as part of a p-n junction in thin-film solar cells. acs.orgnih.gov Combining p-type copper oxides with n-type metal oxides like titanium dioxide (TiO₂) is a strategy for creating low-cost, earth-abundant solar cells. aip.orgicm.edu.pl Furthermore, coatings of copper oxide on aluminum panels have been shown to improve heating absorption efficiency for solar thermal applications. scientific.net
CuAlO₂ is also considered a potential material for thermoelectric applications, particularly at high temperatures. researchgate.net Thermoelectric devices can convert waste heat directly into useful electrical energy. The performance of a thermoelectric material is determined by its figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. Research has focused on improving the thermoelectric properties of CuAlO₂ through doping with elements like magnesium, which can increase electrical conductivity while reducing thermal conductivity. researchgate.net Composites of copper and alumina are also being studied for their thermoelectric potential, with findings indicating that dispersing fine alumina particles within a copper matrix can enhance the Seebeck coefficient.
Application in Perovskite Solar Cell Electrodes
Aluminium copper dioxide (CuAlO₂) is emerging as a critical component in the advancement of perovskite solar cells (PSCs), primarily utilized as a hole-transporting layer (HTL) to enhance device efficiency and stability. In inverted planar heterojunction PSCs, an amorphous CuAlO₂ (a:CuAlO₂) layer, deposited via direct current (d.c.) magnetron sputtering, serves as an effective hole selective buffer between the indium tin oxide (ITO) electrode and the PEDOT:PSS layer. rsc.orgresearchgate.net This configuration has demonstrated a significant improvement in power conversion efficiency (PCE). rsc.org
The inclusion of a 15 nm a:CuAlO₂ layer in a CH₃NH₃PbI₃₋ₓClₓ based solar cell resulted in a PCE of 14.52%, a notable increase from the 11.1% efficiency of the reference device without the CuAlO₂ layer. rsc.orgresearchgate.net This enhancement is attributed to the improved charge extraction from the perovskite layer into the ITO and the prevention of direct contact between the acidic PEDOT:PSS and the ITO. rsc.org The stability of the device is also markedly improved, with the a:CuAlO₂-containing cell retaining about 80% of its initial PCE after 240 hours under ambient conditions, compared to the reference device which retained only 35%. researchgate.net
Furthermore, CuAlO₂/Cu-O composites developed through flame spray pyrolysis have been used as a hole-transporting layer in p-i-n device architectures. acs.org These devices have achieved a power conversion efficiency of up to 16.3% with negligible hysteresis. acs.org The high transparency of the ITO/[CuAlO₂/Cu-O] bottom electrode ensures maximum light penetration into the perovskite photoactive layer. acs.org
Device Performance with CuAlO₂ Interfacial Layer
| Device Architecture | Perovskite Material | CuAlO₂ Layer Thickness | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (%) | Stability (after 240h) |
|---|---|---|---|---|---|---|---|
| Inverted Planar | CH₃NH₃PbI₃₋ₓClₓ | 15 nm | 21.98 | 0.88 | 0.75 | 14.52 | Retained ~80% of initial PCE |
| Reference (no CuAlO₂) | CH₃NH₃PbI₃₋ₓClₓ | N/A | - | - | - | 11.1 | Retained 35% of initial PCE |
Nanothermites for Energetic Materials Research and Combustion Characteristics
Aluminium/copper oxide (Al/CuO) nanothermites are a class of energetic materials known for their high heat release of 4,075 J/g and an adiabatic flame temperature of 2,843°K. frontiersin.org The combustion characteristics of these materials are highly dependent on their physical properties, such as packing density. frontiersin.orgresearchgate.net
Research has shown a significant difference in burning speeds between consolidated pellets and lightly pressed powders. frontiersin.org Lightly pressed Al/CuO powders with 90% porosity ignite in approximately 0.1 ms (B15284909) and exhibit a burning front propagation of around 200 m/s. frontiersin.orgresearchgate.net In contrast, dense pellets with 40–60% porosity ignite in about 1 ms, with the burning front propagating at a much slower speed of around 10 m/s. frontiersin.orgresearchgate.net This suggests a shift in the reaction mechanism from mass convection in loosely packed powders to heat diffusion in denser pellets. frontiersin.orgresearchgate.net
The combustion of Al/CuO nanothermites involves a complex series of reactions. Studies suggest that the decomposition of CuO is an initial step, occurring before ignition at high heating rates. frontiersin.org In-situ transmission electron microscopy has revealed a condensed state mechanism known as reactive sintering, where the reaction initiates at the Al/CuO interface, and the heat generated melts the adjacent products. frontiersin.org After combustion, the initial nanoparticles tend to sinter into larger, micrometer-scale aggregates. nih.gov
Combustion Properties of Al/CuO Nanothermites
| Property | Lightly Pressed Powders (90% Porosity) | Dense Pellets (40-60% Porosity) |
|---|---|---|
| Ignition Time | ~0.1 ms | ~1 ms |
| Burning Speed | ~200 m/s | ~10 m/s |
| Primary Reaction Mechanism | Mass Convection | Heat Diffusion |
Materials Science and Engineering Functionalities
Thin Films for Semiconductor, Display, and Optical Devices
CuAlO₂ is a p-type transparent conducting oxide (TCO) that has garnered significant attention for its potential in various optoelectronic devices. repec.orgcambridge.org Thin films of CuAlO₂ can be prepared using several methods, including chemical solution deposition (sol-gel), radio frequency (RF) reactive sputtering, and pulsed laser deposition. repec.orgcambridge.orgmatec-conferences.org
The properties of these films are highly dependent on the deposition parameters and post-annealing conditions. For instance, CuAlO₂ thin films prepared by the sol-gel method show increased crystallinity with higher annealing temperatures. repec.orgmatec-conferences.org Films annealed at 850°C can exhibit a transmittance of over 60% in the 500 to 800 nm wavelength range and a bandgap of 3.4 eV. matec-conferences.org Similarly, films deposited by RF reactive sputtering can achieve an average transmittance of 80% in the 400-1500 nm wavelength range and a band gap of 3.81 eV. cambridge.org
These properties make CuAlO₂ thin films suitable for applications in transparent electronics, such as p-n junctions for optoelectronic devices. cambridge.org The delafossite structure of CuAlO₂ is advantageous for its optical properties. researchgate.net While aluminum alloys have traditionally been used for interconnections in display devices, materials with lower resistance like copper are being explored to address signal delay and power loss in larger, higher-quality displays. google.comskku.edu
Optical and Electrical Properties of CuAlO₂ Thin Films
| Deposition Method | Annealing Temperature | Average Transmittance | Optical Bandgap |
|---|---|---|---|
| Sol-Gel | 850°C | >60% (500-800 nm) | 3.4 eV |
| RF Reactive Sputtering | Varies | 80% (400-1500 nm) | 3.81 eV |
Nanocomposites for Enhanced Anti-friction Properties in Lubricants
Copper oxide (CuO) and alumina oxide (Al₂O₃) nanoparticles are effective as lubricant additives, demonstrating significant anti-wear and anti-friction properties. espublisher.comespublisher.com When dispersed in lubricating oil, CuO/Al₂O₃ nanocomposites can substantially reduce the coefficient of friction (COF). espublisher.com
A study utilizing CuO/Al₂O₃ nanocomposites prepared by a non-hydrolytic sol method found that an optimized concentration of 0.1 wt% in lubricating oil resulted in a 38.6% reduction in the average COF. espublisher.comespublisher.com The mean particle size of these nanocomposites was approximately 89 nm, and they exhibited uniform distribution and good dispersion stability in the oil. espublisher.comespublisher.com
The mechanism behind this improvement is attributed to the nanoparticles' ability to form a protective film on the friction surfaces, which reduces direct metal-to-metal contact. mdpi.com The spherical shape of nanoparticles like copper can also induce a ball-bearing effect, transforming sliding friction into rolling friction. nih.gov
Friction Reduction with Nanocomposite Lubricant Additives
| Additive | Concentration (wt%) | Average COF Reduction |
|---|---|---|
| CuO/Al₂O₃ Nanocomposites | 0.1 | 38.6% |
| Al₂O₃ Nanoparticles | 0.1 | 21.7% |
Resistive Gas Sensing for Environmental Monitoring (e.g., Ozone)
P-type semiconductor thin films, such as those made from CuAlO₂, have been investigated for their potential in gas sensing applications. These materials can be used to fabricate sensors for detecting toxic and explosive gases, making them valuable for environmental monitoring. researchgate.net The sensing mechanism relies on the change in electrical resistance of the material upon exposure to the target gas. The high surface area and specific crystal structure of the thin films can enhance their sensitivity and selectivity.
Thermodynamic Stability, Phase Transformations, and Reaction Mechanisms in Cu Al O Systems
Phase Diagram Analysis and Identification of Stable CuAlO2 Phases
The thermodynamic stability of compounds within the Copper-Aluminum-Oxygen (Cu-Al-O) system is fundamental to understanding the formation and persistence of aluminium copper dioxide (CuAlO₂). Phase diagrams, graphical representations of the stable phases of a system at different temperatures, pressures, and compositions, are crucial tools in this analysis.
In the Cu-Al-O system, the delafossite (B1172669) CuAlO₂ is a key ternary compound. Its stability is dictated by temperature and oxygen partial pressure. The ternary phase diagram for Al₂O₃-CuO-Cu reveals the conditions under which CuAlO₂ can be expected to form. researchgate.net Investigations into the "Cu₂O"-Al₂O₃ system in equilibrium with metallic copper have identified CuAlO₂ as the sole binary compound that forms. researchgate.net
Experimental studies have been conducted to delineate the phase equilibria in the Cu-O-Al₂O₃ system at temperatures ranging from 1100–1400°C under an oxygen pressure of 0.21 atm. researchgate.net These studies, employing high-temperature equilibration and quenching methods, have helped to refine the understanding of the phase relationships and solubility limits within the system. researchgate.net For instance, the solubility of Al₂O₃ in molten copper oxide and the solubility of Cu₂O in Al₂O₃ have been quantified. researchgate.net
The stability of CuAlO₂ relative to other copper aluminates, such as the spinel CuAl₂O₄, is also a critical aspect. The standard Gibbs free energies of formation for both CuAlO₂ and CuAl₂O₄ have been determined over a temperature range of 700° to 1100°C using electromotive force (emf) measurements on galvanic cells. researchgate.netaminer.org These thermodynamic data are essential for calculating the temperatures at which three-phase equilibria exist in the Cu₂O-CuO-Al₂O₃ system at specific oxygen pressures. researchgate.netaminer.org
| Compound | Formula | Crystal Structure | Formation Conditions |
|---|---|---|---|
| Copper(I) aluminate | CuAlO₂ | Delafossite | High temperatures, specific oxygen partial pressures |
| Copper(II) aluminate | CuAl₂O₄ | Spinel | Reaction between CuO and Al₂O₃ |
Kinetics of Solid-State Reactions and Product Layer Formation (e.g., CuAl₂O₄, CuAlO₂)
The formation of this compound (CuAlO₂) and copper aluminate spinel (CuAl₂O₄) through solid-state reactions is governed by kinetic factors, including temperature, reactant properties, and reaction time. These reactions typically involve the diffusion of ions through the product layers that form at the interface of the initial reactants, such as copper oxides (CuO or Cu₂O) and alumina (B75360) (Al₂O₃).
The formation of CuAl₂O₄ can occur at temperatures as low as 700°C, with the specific temperature depending on the nature of the alumina precursor. For instance, the reaction temperature is around 700°C for amorphous aluminum hydroxide, 800°C for γ-alumina, and 950°C for α-alumina. rsc.orgresearchgate.netrsc.org The formation of the spinel phase can be a limiting factor in processes where the reversible decomposition of CuO to Cu₂O is utilized, as CuAl₂O₄ releases oxygen much more slowly. rsc.orgresearchgate.net
The synthesis of CuAlO₂ often involves the reaction between Cu₂O and Al₂O₃ at temperatures typically above 1000°C. informahealthcare.com The kinetics of this reaction are influenced by the particle size and morphology of the reactants. The formation of CuAlO₂ can also be observed during the decomposition of CuAl₂O₄ in an oxygen-lean environment, a process that also yields alumina. rsc.orgresearchgate.net
Studies on the chemical reactions in the CuO-Al system have identified different product regimes based on temperature. researchgate.net
Below 1200 K, no significant reaction occurs. researchgate.net
Between 1200 K and 1437 K, a partial reaction leads to the formation of Cu₂O, CuAlO₂, and Al₂O₃. researchgate.net
Above 1473 K, a more complete reaction yields Cu and Al₂O₃, which can lead to a thermal explosion. researchgate.net
The formation of these product layers can be complex, with multiple phases coexisting. For example, at a Cu/Al₂O₃ interface heat-treated at 1150°C, an interaction zone can form containing both CuAlO₂ and CuAl₂O₄. informahealthcare.comresearchgate.net The spinel phase, CuAl₂O₄, may be more prevalent at the CuAlO₂/Al₂O₃ interface and can even be found within the alumina matrix far from the primary reaction zone, likely due to the diffusion of copper and oxygen along grain boundaries. informahealthcare.com
Thermal Stability and Degradation Pathways of CuAlO₂ and Precursors
The thermal stability of this compound (CuAlO₂) and its precursors is a critical factor in its synthesis and application. CuAlO₂ exhibits stability up to high temperatures, but its decomposition is influenced by the surrounding atmosphere, particularly the oxygen partial pressure.
Differential thermal analysis (DTA) and thermogravimetric (TG) measurements have been employed to study the thermal behavior of copper oxide/aluminum oxide mixtures. researchgate.net These studies have shown that the stability of CuAlO₂ is dependent on the crucible material used during heating, with sapphire and platinum being the most stable. researchgate.net The decomposition of CuAl₂O₄ in an oxygen-lean atmosphere can lead to the formation of CuAlO₂, demonstrating a pathway for the formation of the delafossite phase from the spinel. rsc.orgresearchgate.net This decomposition can also result in the formation of different polymorphs of alumina (α-Al₂O₃ or γ-Al₂O₃) depending on the oxygen partial pressure. rsc.orgresearchgate.net
The degradation of CuAlO₂ at elevated temperatures can proceed through decomposition into CuAl₂O₄ and CuO, particularly during slow cooling. nih.gov The thermal stability of precursors used in the synthesis of CuAlO₂ also plays a significant role. For instance, the decomposition of acetate (B1210297) precursors for LiNi₀.₈Co₀.₂O₂ leads to the formation of rocksalt (Ni,Co)O as a low-temperature intermediate, which then templates the subsequent formation of the desired layered oxide. berkeley.edu
The following table summarizes the thermal behavior of key compounds in the Cu-Al-O system:
| Compound/Mixture | Thermal Event | Temperature Range | Atmosphere Dependence | Products |
|---|---|---|---|---|
| CuAl₂O₄ | Decomposition | ~1000°C | Oxygen-lean | CuAlO₂, α-Al₂O₃, γ-Al₂O₃ rsc.orgresearchgate.net |
| CuAlO₂ | Decomposition | High temperatures (e.g., during slow cooling) | Yes | CuAl₂O₄, CuO nih.gov |
| CuO + Al₂O₃ | Reaction to form CuAl₂O₄ | 700-950°C | - | CuAl₂O₄ rsc.orgresearchgate.netrsc.org |
| Cu₂O + Al₂O₃ | Reaction to form CuAlO₂ | >1000°C | Controlled oxygen partial pressure | CuAlO₂ informahealthcare.com |
Interfacial Reaction Dynamics and Compound Formation in Multi-component Systems (e.g., Cu/Al₂O₃ interfaces)
The dynamics of interfacial reactions in multi-component systems, such as at the interface between copper and alumina (Cu/Al₂O₃), are crucial for understanding the formation of compounds like this compound (CuAlO₂). When a Cu/Al₂O₃ assembly is subjected to thermal treatment in an oxidizing atmosphere, a complex interaction zone can develop at the interface. researchgate.net
At high temperatures, typically around 1150°C, solid-state diffusion reactions are induced in the contact zones. informahealthcare.com This leads to the formation of an interaction zone that can be several hundred microns wide. informahealthcare.com Within this zone, various phases can coexist. Characterization using techniques such as X-ray diffraction and Raman spectroscopy has revealed the presence of both CuAlO₂ and the spinel phase CuAl₂O₄ at the Cu/Al₂O₃ junction. researchgate.net
The formation of these different phases is a result of the interdiffusion of copper, aluminum, and oxygen atoms across the interface. informahealthcare.com The presence of CuAl₂O₄ is often more pronounced at the interface between the newly formed CuAlO₂ and the original Al₂O₃ substrate. informahealthcare.com Furthermore, the spinel phase can also be found within the alumina matrix at a significant distance from the primary interface, which is likely due to the accelerated diffusion of copper and oxygen along the grain boundaries of the alumina. informahealthcare.com
In addition to the formation of copper aluminates, other phases can also appear in the metallic zone, such as dendritic structures of Cu₂O. researchgate.net The specific phases that form and their distribution within the interaction zone are highly dependent on the reaction conditions, including temperature, time, and the composition of the surrounding atmosphere. The study of these interfacial reaction dynamics is essential for controlling the synthesis of desired phases like CuAlO₂ and for understanding the long-term stability of Cu/Al₂O₃ interfaces in various applications.
Future Research Directions and Emerging Paradigms for Aluminium Copper Dioxide Cualo2
Exploration of Novel Synthesis Techniques for Tailored Nanostructures and Architectures
Future research will increasingly focus on the development of novel synthesis methods to control the nanostructure and architecture of CuAlO₂ with high precision. uow.edu.au While traditional solid-state reactions require high temperatures and long reaction times, newer techniques offer pathways to milder reaction conditions and unique morphologies. researchgate.netmdpi.com
Emerging synthesis strategies that warrant further investigation include:
Microwave-assisted hydrothermal synthesis: This technique has shown promise for the facile synthesis of one-dimensional CuAlO₂ nanowires. researchgate.net Further exploration could lead to the controlled growth of other complex architectures.
Green synthesis approaches: The use of environmentally benign reagents, such as Aloe vera extract in sol-gel processes, presents a sustainable and cost-effective route to CuAlO₂ synthesis. tandfonline.com Research in this area should focus on understanding the role of natural extracts in controlling particle size and morphology.
Electrospinning: This method has been utilized to produce nanofibrous mats of CuAlO₂. researchgate.net Future work could explore the functionalization of these nanofibers for specific applications.
Citrate combustion method: This low-cost technique has been successfully used to synthesize other delafossite (B1172669) nanoparticles and could be adapted for CuAlO₂. nih.gov
A key objective of these novel techniques is to tailor the material's properties by controlling its dimensionality, from nanoparticles and nanorods to nanosheets and hierarchical structures. uow.edu.auresearchgate.net
Table 1: Comparison of Novel Synthesis Techniques for CuAlO₂
| Synthesis Technique | Key Advantages | Resultant Nanostructure | Potential Research Focus |
|---|---|---|---|
| Microwave Hydrothermal | Facile, Scalable | Nanowires researchgate.net | Control over nanowire dimensions and alignment |
| Green Sol-Gel | Environmentally friendly, Low-cost | Nanoparticles tandfonline.com | Investigating different natural extracts as chelating agents |
| Electrospinning | Produces continuous nanofibers | Nanofibrous mats researchgate.net | Functionalization of nanofibers for sensor applications |
| Citrate Combustion | Simple, Inexpensive | Nanoparticles nih.gov | Optimization of process parameters for phase-pure CuAlO₂ |
Advanced In-Situ Characterization during Synthesis and Operando Conditions
To gain a deeper understanding of the formation mechanisms and dynamic behavior of CuAlO₂, advanced in-situ and operando characterization techniques are crucial. These methods allow for real-time monitoring of structural and chemical changes as they occur. gatech.edunsf.gov
Future research should leverage techniques such as:
In-situ X-ray Diffraction (XRD): This can track the phase evolution during synthesis processes like solid-state reactions and hydrothermal synthesis, providing valuable kinetic data. gatech.edu
In-situ Transmission Electron Microscopy (TEM): Liquid-cell TEM can be employed to directly observe the nucleation and growth of CuAlO₂ nanoparticles in solution. researchgate.net
Operando Spectroscopy: Techniques like Raman and FTIR spectroscopy can be used to monitor changes in the material's vibrational modes and chemical bonding under operational conditions in devices. nsf.gov
Operando X-ray Absorption Near Edge Structure (XANES): This can provide insights into the local electronic structure and oxidation state of copper and aluminum atoms within a functioning device. elsevierpure.com
These advanced characterization tools will be instrumental in optimizing synthesis protocols and understanding the structure-property-performance relationships in CuAlO₂-based devices. nih.govmdpi.com
Development of Hybrid and Multi-functional CuAlO₂-based Composites
The integration of CuAlO₂ with other materials to form hybrid composites is a promising avenue for creating multi-functional materials with enhanced properties. mdpi.comresearchgate.netcitedrive.com By combining the p-type conductivity of CuAlO₂ with the unique characteristics of other materials, novel applications can be realized.
Key areas for future research in this domain include:
CuAlO₂/Graphene Composites: The exceptional electronic and mechanical properties of graphene can be harnessed to improve the conductivity and stability of CuAlO₂.
CuAlO₂/Metal Oxide Heterostructures: Combining CuAlO₂ with n-type metal oxides (e.g., ZnO, TiO₂) can lead to the formation of p-n junctions for applications in transparent electronics and photocatalysis.
CuAlO₂/Polymer Composites: Embedding CuAlO₂ nanoparticles or nanowires into polymer matrices can create flexible and transparent conductive films.
The development of these composites will require careful control over the interface between CuAlO₂ and the secondary material to ensure efficient charge transfer and synergistic effects. researchgate.net
Deepening Theoretical Understanding of Structure-Property Relationships through Advanced Computational Modeling
Advanced computational modeling, particularly using Density Functional Theory (DFT), will play a pivotal role in deepening our understanding of the fundamental structure-property relationships in CuAlO₂. researchgate.netnih.gov These theoretical studies can provide insights that are often difficult to obtain through experimental methods alone.
Future computational research should focus on:
Defect Engineering: Modeling the formation energies and electronic effects of native defects (e.g., copper vacancies, oxygen interstitials) and extrinsic dopants to tailor the material's conductivity. researchgate.net
Surface and Interface Science: Simulating the atomic and electronic structure of CuAlO₂ surfaces and interfaces with other materials to understand charge transfer mechanisms in composite systems. researchgate.net
Phonon Properties: Calculating the phonon dispersion and density of states to understand the thermal properties and electron-phonon coupling in CuAlO₂. materialsproject.org
Quantum-Chemical Modeling: Simulating the interaction of CuAlO₂ nanoparticles with various stabilizers and media to guide the synthesis of stable colloidal suspensions. researchgate.net
The synergy between theoretical predictions and experimental validation will accelerate the discovery and design of new CuAlO₂-based materials with optimized properties.
Scalability of Synthesis Methods and Industrial Implementation Considerations
For the widespread application of CuAlO₂, it is imperative to develop synthesis methods that are scalable, cost-effective, and reproducible. While many novel synthesis techniques have been demonstrated at the laboratory scale, their transition to industrial production presents significant challenges.
Future research in this area should address:
Process Optimization: Systematically optimizing parameters such as temperature, pressure, and precursor concentration in scalable methods like hydrothermal and sol-gel synthesis to ensure consistent product quality. researchgate.net
Continuous Flow Synthesis: Exploring microreactor and continuous flow technologies for the large-scale production of CuAlO₂ nanoparticles with uniform size and morphology.
Cost-Benefit Analysis: Conducting thorough economic assessments of different synthesis routes to identify the most viable options for industrial implementation.
Overcoming the hurdles of scalable synthesis will be a critical step towards the commercialization of CuAlO₂-based technologies. researchgate.net
Environmental and Resource Sustainability Aspects in Material Design and Application
In line with the growing emphasis on sustainable technologies, future research on CuAlO₂ must consider the environmental and resource sustainability of its entire lifecycle. icfo.eusartorius.com This includes the sourcing of raw materials, the energy consumption of synthesis processes, and the end-of-life of CuAlO₂-containing products.
Key sustainability considerations for future research include:
Abundant and Non-Toxic Precursors: Focusing on synthesis routes that utilize readily available and environmentally benign precursors. The use of green chelating agents is a step in this direction. tandfonline.com
Energy-Efficient Synthesis: Developing low-temperature synthesis methods to reduce the energy footprint of CuAlO₂ production. researchgate.netresearchsolutions.comaminer.org
Life Cycle Assessment (LCA): Performing comprehensive LCAs to evaluate the environmental impact of different synthesis and application scenarios for CuAlO₂.
Recyclability and Circular Economy: Investigating methods for recycling and recovering copper and aluminum from end-of-life devices to promote a circular economy for these materials. alcoa.com
By integrating sustainability principles into the design and application of CuAlO₂, researchers can ensure that this promising material contributes to a more environmentally responsible future.
Q & A
Q. What are the established synthesis methods for aluminium copper dioxide, and how do reaction conditions influence phase purity?
To synthesize this compound (AlCuO₂), solid-state reactions and sol-gel methods are commonly employed. For solid-state synthesis, stoichiometric mixtures of Al₂O₃, CuO, and precursors are calcined at 800–1000°C under controlled atmospheres. Phase purity depends on heating rates (e.g., 5°C/min to avoid metastable intermediates) and dwell times (≥12 hours for homogeneity) . Sol-gel methods using metal alkoxides (e.g., aluminium isopropoxide and copper acetate) require pH control (pH 3–5) and calcination at lower temperatures (600–800°C) to prevent Cu²⁺ reduction . Always characterize products via XRD and Rietveld refinement to quantify phase purity .
Q. Which characterization techniques are critical for confirming the structure and composition of this compound?
- XRD : Identify crystallographic phases and lattice parameters (e.g., monoclinic vs. cubic structures). Use Rietveld analysis to detect impurities (e.g., unreacted CuO) .
- XPS : Confirm oxidation states (e.g., Cu²⁺ vs. Cu⁺) and oxygen vacancies. Calibrate using C 1s peaks (284.8 eV) .
- SEM/TEM : Assess particle morphology and elemental distribution. Energy-dispersive X-ray spectroscopy (EDS) maps validate stoichiometry .
- FTIR : Detect functional groups (e.g., Al-O-Cu bridging bonds at ~700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the electronic and catalytic properties of this compound?
Density Functional Theory (DFT) simulations using VASP or Quantum ESPRESSO can model band structures and adsorption energetics. Key parameters include:
- Exchange-correlation functionals : HSE06 for accurate bandgap prediction .
- Slab models : Include surface terminations (e.g., (001) vs. (110)) and oxygen vacancy concentrations .
- Reaction pathways : Nudged Elastic Band (NEB) methods analyze activation barriers for catalytic reactions (e.g., CO oxidation) . Validate simulations with experimental XPS valence band spectra .
Q. How can researchers resolve contradictions in reported catalytic performance data for this compound?
Contradictions often arise from variations in surface defects, synthesis conditions, or testing protocols. To address this:
- Standardize testing : Use identical gas flow rates (e.g., 50 mL/min for CO oxidation) and catalyst loadings (e.g., 50 mg) .
- Control surface states : Pre-treat catalysts in O₂/N₂ at 400°C to standardize oxygen vacancies .
- Statistical analysis : Apply ANOVA to compare datasets and isolate variables (e.g., calcination temperature vs. Cu/Al ratio) .
- In-situ characterization : Use Raman spectroscopy during catalysis to monitor surface intermediates .
Q. What strategies optimize the experimental design for doping this compound with transition metals?
- Dopant selection : Use ionic radius matching (e.g., Fe³⁺ (0.64 Å) substitutes Cu²⁺ (0.73 Å)) to minimize lattice strain .
- Combinatorial synthesis : Fabricate gradient samples via sputtering to screen dopant concentrations (e.g., 1–5% Mn) .
- High-throughput XRD : Rapidly identify phase stability thresholds (e.g., >3% doping induces secondary phases) .
- Synchrotron studies : Perform EXAFS at Cu K-edge to probe local coordination changes post-doping .
Methodological Guidelines
Q. How should researchers document experimental protocols to ensure reproducibility?
- Detailed synthesis logs : Record furnace ramp rates (±2°C accuracy), ambient humidity, and precursor batch numbers .
- Machine calibration : Include XRD alignment procedures (e.g., Si standard checks) and SEM operating voltages .
- Data repositories : Upload raw spectra (e.g., .xy XRD files) to platforms like Zenodo with CC-BY licenses .
- Error reporting : Quantify uncertainties (e.g., ±0.02 in stoichiometry via EDS) .
Q. What statistical approaches are recommended for analyzing heterogeneous catalysis data?
- Turnover Frequency (TOF) : Normalize activity by surface sites (measured via H₂ chemisorption) .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous TGA mass-loss data .
- Multivariate regression : Correlate catalytic activity with variables like BET surface area and defect density .
Data Interpretation and Publication
Q. How to contextualize this compound’s properties within existing literature?
- Comparative tables : Tabulate bandgap (eV), conductivity (S/cm), and catalytic TOF alongside synthesis methods (Table 1) .
- Critical reviews : Contrast mechanisms (e.g., Mars-van Krevelen vs. Langmuir-Hinshelwood) in discussion sections .
- Meta-analyses : Use tools like VOSviewer to map research trends (e.g., doping studies vs. computational papers) .
Q. Table 1: Representative Properties of this compound
| Property | Value (Experimental) | Synthesis Method | Reference ID |
|---|---|---|---|
| Bandgap (eV) | 2.3 ± 0.1 | Sol-gel (600°C) | |
| Electrical Conductivity | 10⁻³ S/cm | Solid-state (900°C) | |
| CO Oxidation TOF (s⁻¹) | 0.05 | 2% Fe-doped |
Q. What are the best practices for addressing non-reproducible results in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
